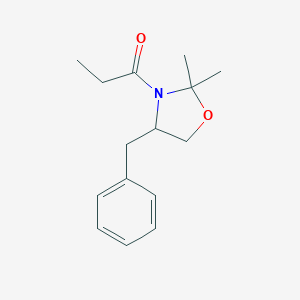
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a type of oxazolidine that contains a benzyl group, two methyl groups, and a propionyl group. Its unique structure makes it a promising candidate for use in various applications, including pharmaceuticals, materials science, and agriculture.
作用機序
The mechanism of action of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is not fully understood, but it is believed to interact with biological systems through the formation of hydrogen bonds. This interaction allows the compound to bind to specific receptors or enzymes, leading to changes in cellular function.
Biochemical and Physiological Effects
Studies have shown that 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth, the modulation of immune function, and the reduction of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. Additionally, its unique structure allows for the investigation of specific biological processes, which may lead to the development of new treatments or therapies.
However, there are also limitations to the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments. One of the main limitations is its limited solubility in water, which may make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine. Some of these directions include:
1. Further investigation into the mechanism of action of this compound, which may lead to the development of new treatments or therapies.
2. Exploration of the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in materials science, including the development of new polymers or coatings.
3. Investigation of the potential agricultural applications of this compound, including its use as a pesticide or herbicide.
4. Development of new methods for synthesizing 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine, which may lead to more efficient and cost-effective production methods.
Overall, 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a promising compound with a variety of potential applications in scientific research. Its unique structure and low toxicity make it an attractive candidate for drug development, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other fields.
合成法
The synthesis of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine involves the reaction of benzylamine, acetone, and propionaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
The unique structure of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has led to its investigation in various scientific research fields. One of the most promising applications of this compound is in the development of new pharmaceuticals. Its ability to interact with biological systems and its low toxicity make it an attractive candidate for drug development.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
1-(4-benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-4-14(17)16-13(11-18-15(16,2)3)10-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
InChIキー |
IRYHYHQTUGHKKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
正規SMILES |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)











